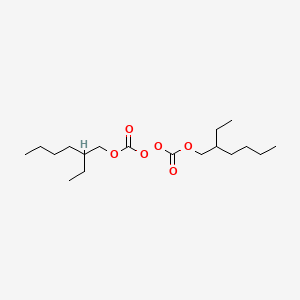
Peroxydicarbonic acid, bis(2-ethylhexyl) ester
Cat. No. B1679615
Key on ui cas rn:
16111-62-9
M. Wt: 346.5 g/mol
InChI Key: ZACVGCNKGYYQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06063500
Procedure details


An autoclave equipped with a stirrer was charged with methanol, vinyl chloride, vinyl acetate, di(2-ethylhexyl) peroxydicarbonate and partially saponified polyvinyl alcohol, and the temperature was elevated to 60° C. with stirring under an atmosphere of nitrogen gas to initiate the reaction, followed by further continuous injection of vinyl chloride to conduct the copolymerization reaction. After release of the residual pressure of the autoclave and cooling, a copolymer slurry was taken out and filtered, followed by washing with methanol three times and further with deionized water twice. Then, the resulting product was filtered and dried to obtain a vinyl chloride-vinyl acetate copolymer powder. This copolymer, methanol and sodium hydroxide were added to a reactor equipped with a cooling pipe, and were allowed to react at 40° C. Then, the eaction product was cooled, and acetic acid was added thereto to neutralize unreacted sodium hydroxide. The resulting product was washed with methanol three times and further with deionized water twice, followed by filtering and drying to obtain a vinyl chloride-vinyl acetate-vinyl alcohol copolymer powder.




[Compound]
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH:1]([Cl:3])=[CH2:2].[C:4]([O:7][CH:8]=[CH2:9])(=[O:6])[CH3:5].C(OOC(OCC(CC)CCCC)=O)(OCC(CC)CCCC)=O>CO>[CH3:5][C:4]([O:7][CH:8]=[CH2:9])=[O:6].[CH2:2]=[CH:1][Cl:3] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC(CCCC)CC)OOC(=O)OCC(CCCC)CC
|
[Compound]
|
Name
|
polyvinyl alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring under an atmosphere of nitrogen gas
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An autoclave equipped with a stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was elevated to 60° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the copolymerization reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After release of the residual pressure of the autoclave and cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with methanol three times and further with deionized water twice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then, the resulting product was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)OC=C.C=CCl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
